molecular formula C6H4ClNS B3052581 2-(5-Chlorothiophen-2-yl)acetonitrile CAS No. 42520-90-1

2-(5-Chlorothiophen-2-yl)acetonitrile

Cat. No.: B3052581
CAS No.: 42520-90-1
M. Wt: 157.62 g/mol
InChI Key: PJYSKWNXENCVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chlorothiophen-2-yl)acetonitrile is a useful research compound. Its molecular formula is C6H4ClNS and its molecular weight is 157.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYSKWNXENCVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501397
Record name (5-Chlorothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42520-90-1
Record name (5-Chlorothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chlorothiophen-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Solubility Profiling of 2-(5-Chlorothiophen-2-yl)acetonitrile: A Process Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for researchers and process chemists focusing on the solubility profiling and process application of 2-(5-Chlorothiophen-2-yl)acetonitrile.

Executive Summary

This compound is a critical intermediate in the synthesis of pharmaceutical agents, most notably as a precursor to 5-chlorothiophene-2-carboxylic acid , a key building block for Factor Xa inhibitors like Rivaroxaban .

Understanding the solubility landscape of this compound is not merely an academic exercise; it is the linchpin for optimizing reaction yield, designing scalable crystallization processes, and ensuring high purity in downstream API synthesis. This guide provides a comprehensive framework for determining, modeling, and applying solubility data for this specific thiophene derivative.

Part 1: Physicochemical Profile & Theoretical Solubility Landscape

Structural Analysis

The molecule comprises a lipophilic 5-chlorothiophene core attached to a polar cyanomethyl group (-CH₂CN). This dual nature dictates its solubility behavior:

  • Thiophene Ring (Lipophilic Domain): Drives solubility in non-polar and chlorinated solvents.

  • Nitrile Group (Polar Domain): Enhances solubility in polar aprotic solvents but provides limited hydrogen bonding capability (acceptor only).

Predicted Solubility Ranking

Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP) for similar thiophene derivatives, the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Chlorinated Dichloromethane (DCM), ChloroformVery High Reaction medium; extraction.
Polar Aprotic Acetonitrile (ACN), THF, DMFHigh Reaction medium; resin swelling.
Polar Protic Methanol, Ethanol, IPAModerate Ideal for Crystallization (high

T sensitivity).
Esters/Ketones Ethyl Acetate, AcetoneHigh/Moderate General processing; washing.
Non-Polar n-Hexane, n-Heptane, TolueneLow/Very Low Anti-solvent ; impurity rejection.
Aqueous WaterNegligible Phase separation; washing.

Part 2: Experimental Protocol for Solubility Determination

Since specific literature data for this intermediate is often proprietary or sparse, generating precise empirical data is the first step in process development.

The "Golden Standard" Protocol: Dynamic Laser Monitoring

For high-precision solubility curves, the Dynamic Laser Monitoring Method is superior to gravimetric analysis due to its speed and reproducibility.

Workflow Diagram: Solubility Determination

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibration (Constant T, Stirring) Start->Equilibrate LaserCheck Laser Transmissivity Monitoring Equilibrate->LaserCheck Heating (0.1 K/min) Dissolution Dissolution Point (Transmissivity Jump) LaserCheck->Dissolution Solid Disappears DataLog Record T and Mole Fraction (x) Dissolution->DataLog DataLog->Start Next Solvent/Conc. ModelFit Fit to Apelblat Equation DataLog->ModelFit

Caption: Workflow for determining solubility using the dynamic laser monitoring technique.

Step-by-Step Methodology
  • Preparation: Accurately weigh excess this compound into a jacketed glass vessel.

  • Solvent Addition: Add a known mass of the target organic solvent (e.g., Ethanol).

  • Equilibration: Stir the suspension at a starting temperature (e.g., 278.15 K) for 30 minutes to ensure solid-liquid equilibrium.

  • Dynamic Heating: Slowly increase the temperature (0.1 K/min) while monitoring the laser transmissivity through the solution.

  • Endpoint Detection: Record the temperature at which the laser intensity abruptly increases (indicating complete dissolution).

  • Repetition: Repeat for different solute/solvent ratios to construct the full polythermal curve.

Part 3: Thermodynamic Modeling & Data Analysis

To translate experimental points into a usable process model, the data must be fitted to thermodynamic equations.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature in organic solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical constants derived from regression analysis.
    

Why use this?

  • Interpolation: Allows you to predict solubility at any temperature within the experimental range.

  • Process Design: Essential for calculating the theoretical yield of a cooling crystallization process.

Thermodynamic Parameters

Using the Van't Hoff analysis, you can derive:

  • Dissolution Enthalpy (

    
    ):  Typically positive (endothermic), indicating solubility increases with temperature.
    
  • Dissolution Entropy (

    
    ):  Reflects the disorder increase upon dissolution.
    

Part 4: Application - Crystallization Strategy

The primary utility of solubility data is to design a purification step that maximizes yield and rejects impurities (e.g., unreacted thiophene precursors).

Solvent Selection Logic

Based on the structural profile, a Cooling Crystallization or Anti-Solvent Crystallization is recommended.

Decision Tree: Crystallization Process Design

CrystallizationLogic Start Select Purification Strategy SolubilityCheck Is Solubility High in Polar Protic Solvents? Start->SolubilityCheck YesCooling Yes (e.g., Ethanol) SolubilityCheck->YesCooling Steep Curve NoAnti No (High in DCM/THF only) SolubilityCheck->NoAnti Flat Curve CoolingProcess Cooling Crystallization: 1. Dissolve at Reflux 2. Cool to 0-5°C YesCooling->CoolingProcess AntiProcess Anti-Solvent Crystallization: 1. Dissolve in DCM 2. Add Heptane slowly NoAnti->AntiProcess

Caption: Decision logic for selecting between cooling and anti-solvent crystallization based on solubility profiles.

Recommended Protocol: Cooling Crystallization in Ethanol
  • Dissolution: Charge crude this compound and Ethanol (1:5 w/v ratio) into a reactor.

  • Heating: Heat to reflux (~78°C) until full dissolution is observed.

  • Polishing Filtration: Filter hot to remove insoluble mechanical impurities.

  • Controlled Cooling: Cool the filtrate to 20°C at a rate of 0.5°C/min.

  • Aging: Hold at 0-5°C for 2 hours to maximize yield.

  • Isolation: Filter the crystals and wash with cold Ethanol.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Rivaroxaban Synthesis Overview . (2023). Common intermediates including 5-chlorothiophene-2-carboxylic acid derivatives. Pharmaceutical Patent Analyst. Link

  • Sha, F., et al. (2018). Thermodynamic analysis of solubility of 2-chloronicotinic acid in organic solvents. Journal of Chemical & Engineering Data. Link(Cited as a standard protocol reference for similar chlorinated heteroaromatics).

Technical Guide: Safety & Handling of 5-Chloro-2-Thienylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the safety, handling, and risk management protocols for 5-chloro-2-thienylacetonitrile (CAS 42520-90-1).[1] It is designed for researchers and process chemists who require more than a standard Safety Data Sheet (SDS) to ensure operational integrity.[1]

Substance Identity & Physicochemical Profile

Before implementing safety protocols, one must understand the physical behavior of the target analyte. 5-chloro-2-thienylacetonitrile is a functionalized thiophene derivative often used as a scaffold in the synthesis of antithrombotic agents (e.g., Factor Xa inhibitors) and agrochemicals.[1]

ParameterTechnical SpecificationRelevance to Safety
CAS Number 42520-90-1 Unique identifier for inventory/regulatory tracking.
IUPAC Name 2-(5-chlorothiophen-2-yl)acetonitrileDefines structural reactivity (thiophene ring + nitrile group).[1]
Formula C₆H₄ClNSMW: 157.62 g/mol .[1][2][3][4]
Physical State Liquid (at room temp)High mobility; requires containment.[1]
Boiling Point 117–119 °C (at 7 Torr)Volatile under vacuum. Risk of vapor generation during distillation.[1]
Density ~1.314 g/cm³Denser than water; sinks in aqueous spills, complicating cleanup.[1]
Solubility Organic solvents (DCM, EtOAc)Lipophilic; readily absorbed through skin.[1]
Hazard Architecture (The "Why" Behind the Rules)

Standard GHS classifications list hazards; this section explains the causality to enable better risk assessment.

2.1 The Nitrile Mechanism (Metabolic Toxicity)

Unlike ionic cyanides (e.g., NaCN), 5-chloro-2-thienylacetonitrile does not release cyanide immediately upon contact.[1]

  • Mechanism: The nitrile moiety (-CN) is stable until metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2E1).[1] This oxidative metabolism cleaves the alpha-carbon bond, slowly releasing the cyanide ion (

    
    ).[1]
    
  • Clinical Implication: Symptoms of toxicity (hypoxia, dizziness, confusion) may be delayed by 1–4 hours after exposure.[1]

  • Actionable Protocol: Observation periods after accidental exposure must extend beyond immediate first aid.[1]

2.2 Thiophene Reactivity (Dermal/Respiratory)

The chlorinated thiophene ring is highly lipophilic.[1]

  • Skin Absorption: The chlorine substituent increases lipophilicity compared to non-halogenated thiophenes, enhancing dermal penetration rates.[1]

  • Sensitization: Chlorinated heterocycles are potential sensitizers.[1] Repeated low-level exposure can lead to allergic contact dermatitis.[1]

GHS Classification Summary (Inferred from Analogues):

  • Acute Tox. 4 (Oral/Dermal/Inhalation): H302+H312+H332[1]

  • Skin Irrit. 2: H315

  • Eye Irrit. 2A: H319

  • STOT SE 3: H335 (Respiratory Irritation)[1]

Engineering Controls & Personal Protective Equipment (PPE)
3.1 Primary Containment (Engineering)
  • Fume Hood: Mandatory.[1] Air velocity must be maintained at >0.5 m/s.[1]

  • Vacuum Lines: If distilling (BP 119°C @ 7 Torr), exhaust must be trapped (cold trap -78°C) to prevent nitrile vapors from entering the pump oil or laboratory atmosphere.[1]

3.2 Barrier Protection (PPE)
  • Gloves: Standard latex is insufficient due to the compound's organic solubility.[1]

    • Recommendation:Nitrile (Minimum 0.11 mm thickness) for splash protection.[1]

    • Critical Operation: For immersion or prolonged handling, use Silver Shield/4H laminate gloves.[1]

  • Respiratory: If working outside a hood (e.g., spill cleanup), a full-face respirator with Type ABEK (Organic Vapor/Acid Gas/Cyanide) cartridges is required.[1]

Emergency Response Protocols
4.1 Logic-Driven Response Workflow

The following diagram outlines the decision logic for a spill or exposure event.

EmergencyResponse Start Incident Detected Type Identify Incident Type Start->Type Spill Spill (>10 mL) Type->Spill Exposure Personal Exposure Type->Exposure Evacuate Evacuate Area (10m radius) Spill->Evacuate Route Identify Route Exposure->Route PPE_Don Don PPE: Respirator + Laminate Gloves Evacuate->PPE_Don Absorb Absorb: Vermiculite or Sand PPE_Don->Absorb Disposal Dispose as Hazardous Waste (Do NOT acidify) Absorb->Disposal Skin Skin Contact Route->Skin Inhalation Inhalation Route->Inhalation Wash Wash: Soap + Water (15 min) Discard Contaminated Clothing Skin->Wash FreshAir Move to Fresh Air Administer Oxygen if Hypoxic Inhalation->FreshAir Medical Urgent Medical Attention (Mention Potential Cyanide Release) Wash->Medical FreshAir->Medical

Figure 1: Decision logic for emergency response involving 5-chloro-2-thienylacetonitrile.[1]

4.2 First Aid Specifics
  • Cyanide Antidote Availability: While this is a nitrile, standard cyanide antidotes (Hydroxocobalamin or Sodium Thiosulfate) should be available in the facility medical center.[1] Do not administer amyl nitrite unless instructed by a physician, as the cyanide release is metabolic and delayed.[1]

  • Eye Contact: Irrigate immediately.[1] The lipophilic nature means water alone may not displace the chemical efficiently; use copious amounts of water or saline for at least 15 minutes.[1]

Storage & Chemical Compatibility
5.1 Incompatibilities
  • Strong Acids: Contact with strong acids (HCl, H₂SO₄) can hydrolyze the nitrile to the amide/acid, but under extreme conditions or heat, could theoretically release HCN gas.[1] Store away from acid cabinets.

  • Strong Oxidizers: The sulfur in the thiophene ring is susceptible to oxidation (to sulfoxides/sulfones), which is exothermic.[1] Avoid contact with peroxides or permanganates.[1]

  • Bases: Strong bases can cause hydrolysis of the nitrile.[1]

5.2 Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidative degradation of the thiophene ring over time.[1]

  • Container: Amber glass to protect from light-induced degradation.[1]

Waste Management
  • Classification: Hazardous Organic Waste (Halogenated).[1]

  • Protocol:

    • Collect in a dedicated container for "Halogenated Solvents & Organics".[1]

    • Label clearly: "Contains Organic Nitriles - DO NOT ACIDIFY".

    • Destruction: Commercial incineration equipped with scrubbers for NOx, SOx, and HCl gases.[1]

References
  • American Elements. (n.d.).[1] this compound Safety Data Sheet. Retrieved from [Link]

  • Accela ChemBio. (n.d.).[1] Product Information: 2-(5-Chloro-2-thienyl)acetonitrile (CAS 42520-90-1).[1][3][4][5][6][7] Retrieved from [Link]

Sources

Methodological & Application

Hydrolysis of 2-(5-Chlorothiophen-2-yl)acetonitrile to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolysis of 2-(5-Chlorothiophen-2-yl)acetonitrile to 2-(5-Chlorothiophen-2-yl)acetic Acid

Introduction & Strategic Overview

The conversion of This compound (CAS: 28742-33-6) to 2-(5-chlorothiophen-2-yl)acetic acid (CAS: 35421-08-0) is a critical transformation in the synthesis of anticoagulant pharmacophores and anti-inflammatory agents. While nitrile hydrolysis is a textbook reaction, the presence of the chlorothiophene moiety introduces specific stability constraints that demand a tailored approach.

Key Challenges:

  • Thiophene Sensitivity: Thiophene rings are electron-rich and susceptible to polymerization under harsh acidic conditions or electrophilic attack.

  • Halogen Integrity: The C5-chlorine atom is relatively stable but can be susceptible to nucleophilic aromatic substitution (SNAr) under forcing alkaline conditions or reductive dechlorination if metal contaminants are present.

  • Amide Stalling: Incomplete hydrolysis often leads to the primary amide intermediate, which can be difficult to separate from the carboxylic acid product.

Strategic Recommendation: This protocol prioritizes Alkaline Hydrolysis (Saponification) over acid hydrolysis. The alkaline route offers superior reaction kinetics, cleaner impurity profiles, and avoids the polymerization risks associated with heating electron-rich heterocycles in concentrated mineral acids.

Reaction Mechanism & Pathway

The hydrolysis proceeds via a stepwise nucleophilic addition of hydroxide to the nitrile carbon, forming an imidate species which tautomerizes to the primary amide. Subsequent hydrolysis of the amide yields the carboxylate salt, which is the resting state until acidic workup.

ReactionScheme Nitrile 2-(5-Chlorothiophen-2-yl) acetonitrile Amide Primary Amide (Intermediate) Nitrile->Amide OH- / H2O Reflux Carboxylate Carboxylate Salt (Water Soluble) Amide->Carboxylate OH- / H2O - NH3 Product 2-(5-Chlorothiophen-2-yl) acetic acid Carboxylate->Product HCl (pH < 2) Precipitation

Figure 1: Mechanistic pathway from nitrile to carboxylic acid via alkaline hydrolysis.

Experimental Protocol: Alkaline Hydrolysis

Safety Warning: this compound is toxic and a potential skin irritant.[1] Ammonia gas is evolved during the reaction. Perform all operations in a well-ventilated fume hood.

Materials & Reagents
ReagentEquiv.[2][3]RoleSpecification
Substrate 1.0Reactant>97% Purity
NaOH (or KOH) 3.0 - 5.0ReagentPellets or 50% aq. solution
Ethanol 10 VolSolvent95% or Denatured
Water 5 VolCo-solventDeionized
HCl (Conc.) As req.Quench37% Reagent Grade
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a scrubber or vent line to manage ammonia evolution.

  • Dissolution: Charge the flask with This compound (1.0 equiv). Add Ethanol (10 mL per gram of substrate). Stir until dissolved.

  • Base Addition: Add a solution of NaOH (4.0 equiv) dissolved in minimal water (approx. 2-3 mL per gram of NaOH).

    • Note: A high base equivalence drives the equilibrium forward and prevents stalling at the amide stage.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) .

    • Monitoring: Monitor by HPLC or TLC (Mobile Phase: 50% EtOAc/Hexanes). The nitrile spot (

      
      ) should disappear, followed by the transient amide (
      
      
      
      ), leading to the baseline carboxylate.
    • Duration: Typically 4–8 hours.

  • Solvent Removal: Once complete, cool the mixture to room temperature. Concentrate under reduced pressure (Rotavap) to remove the bulk of the ethanol. Do not distill to dryness ; leave a concentrated aqueous slurry.

  • Impurity Wash (Critical Step):

    • Dilute the residue with Water (10 mL/g substrate).

    • Wash the basic aqueous layer with Dichloromethane (DCM) or MTBE (2 x 5 mL/g).

    • Rationale: This removes unreacted nitrile and any non-acidic impurities (e.g., decarboxylated byproducts) while the product remains safely in the aqueous phase as the sodium salt.

  • Acidification & Isolation:

    • Cool the aqueous phase to 0–5 °C in an ice bath.

    • Slowly add Conc. HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Observation: The product should precipitate as an off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x) to remove residual salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Workup Logic & Troubleshooting

The following decision tree illustrates the purification logic to ensure high purity without chromatography.

WorkupFlow ReactionMix Crude Reaction Mixture (Basic pH) Evap Evaporate Ethanol ReactionMix->Evap Extract Partition: Water / MTBE Evap->Extract OrgLayer Organic Layer (Impurities/Nitrile) Extract->OrgLayer Discard AqLayer Aqueous Layer (Product as Carboxylate) Extract->AqLayer Keep Acidify Acidify to pH 1-2 (HCl) AqLayer->Acidify Precipitate Precipitate Formed? Acidify->Precipitate Filter Filter & Wash Precipitate->Filter Yes (Solid) ExtractDCM Extract with EtOAc/DCM Precipitate->ExtractDCM No (Oiling out) Final Pure 5-Chlorothiophene-2-acetic acid Filter->Final ExtractDCM->Final

Figure 2: Workup flow for isolation of the carboxylic acid.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis (Amide present)Increase reaction time or NaOH equivalents. Ensure Ethanol is removed before acidification to prevent esterification.
Product is Oily Impurities preventing crystallizationExtract the acidified aqueous layer with EtOAc, dry over MgSO4, and recrystallize from Hexane/EtOAc.
Dark Color Thiophene decompositionEnsure reaction temp does not exceed 85°C. Degas solvents with Nitrogen prior to heating.

Characterization & Specifications

  • Appearance: Off-white to pale beige crystalline solid.

  • Melting Point: 108–112 °C (Literature range for similar analogs).

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.5 (s, 1H, COOH), 6.95 (d, 1H, Thiophene-H3), 6.88 (d, 1H, Thiophene-H4), 3.75 (s, 2H, CH2).
    
    • Note: The methylene singlet at ~3.75 ppm is diagnostic.

  • Mass Spectrometry: [M-H]- = 175.0 (Negative mode ESI).

References

  • Campaigne, E. & Archer, W. L. (1953). "Thiophene Derivatives."[2][3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society. (Foundational thiophene hydrolysis chemistry).

  • Blicke, F. F. & Leonard, F. (1946). "Antispasmodics. Basic Esters of Thiophene-2-acetic Acid and Thiophene-2-carboxylic Acid." Journal of the American Chemical Society. (Historical validation of alkaline hydrolysis for thiophene acetonitriles).

  • BenchChem. (2025).[4][5] "2-Chlorothiophene Stability and Reactivity Data." (Stability of chlorothiophene moiety).

  • PubChem. (2025).[1] "Compound Summary: 2-(5-Chlorothiophen-2-yl)acetic acid." (Physical property verification).

Sources

Application Note: Synthesis of Rivaroxaban via 5-Chlorothiophene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 5-chlorothiophene-2-carbonitrile (often colloquially referred to as the nitrile precursor) and its derivative 5-chlorothiophene-2-carboxylic acid in the synthesis of Rivaroxaban (Xarelto).

Introduction & Precursor Analysis

Rivaroxaban is a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. Structurally, it is an oxazolidinone derivative capped with a 5-chlorothiophene-2-carboxamide moiety. The introduction of this thiophene ring is a critical late-stage functionalization step.

Clarification of Nomenclature

While the term "5-chlorothiophene-2-acetonitrile" (Structure A) is sometimes used in loose parlance, the direct precursor for the Rivaroxaban carboxamide linkage is 5-chlorothiophene-2-carboxylic acid (Structure C), which is industrially synthesized from 5-chlorothiophene-2-carbonitrile (Structure B).

  • Structure A (Acetonitrile): Cl-Thiophene-CH₂-CN (Contains an extra methylene group; requires oxidative degradation to be useful).

  • Structure B (Carbonitrile): Cl-Thiophene-CN (Standard precursor; hydrolyzes directly to the acid).

  • Structure C (Carboxylic Acid): Cl-Thiophene-COOH (The active acylating agent).

Note: This guide focuses on the standard Carbonitrile


 Acid 

Amide
pathway, as this is the most efficient and atom-economical route. If you possess the acetonitrile homologue (Structure A), it must first be oxidized (e.g., via KMnO₄) to the carboxylic acid to be viable.

Synthesis Strategy & Pathway

The synthesis involves three key phases:

  • Hydrolysis: Conversion of the nitrile to the carboxylic acid.

  • Activation: Transformation of the acid to the acid chloride.

  • Coupling: Amidation of the oxazolidinone amine core.

Reaction Pathway Diagram

RivaroxabanSynthesis Nitrile 5-Chlorothiophene-2- carbonitrile (Precursor) Acid 5-Chlorothiophene-2- carboxylic acid (Intermediate) Nitrile->Acid Hydrolysis (NaOH/H2O) Chloride 5-Chlorothiophene-2- carbonyl chloride (Activated) Acid->Chloride Activation (SOCl2) Rivaroxaban Rivaroxaban (API) Chloride->Rivaroxaban Coupling (Pyridine/DCM) Amine Oxazolidinone Amine Core Amine->Rivaroxaban

Figure 1: Step-wise synthesis pathway from the nitrile precursor to the final API.

Experimental Protocols

Phase 1: Hydrolysis of 5-Chlorothiophene-2-Carbonitrile

Objective: To generate high-purity 5-chlorothiophene-2-carboxylic acid.

Reagents:

  • 5-Chlorothiophene-2-carbonitrile (1.0 eq)

  • Sodium Hydroxide (NaOH), 30% aq. solution (5.0 eq)

  • Ethanol (Solvent)

  • Hydrochloric Acid (HCl), 6M (for acidification)

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chlorothiophene-2-carbonitrile in Ethanol (5 vol).

  • Addition: Slowly add the 30% NaOH solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of the nitrile.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute the residue with water (10 vol) and cool to 0–5°C.

    • Slowly acidify with 6M HCl to pH 1–2. The carboxylic acid will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield: Typically >90%.

    • Purity: >98% (HPLC).

Phase 2: Activation to Acid Chloride

Objective: To convert the stable acid into the reactive acyl chloride.

Reagents:

  • 5-Chlorothiophene-2-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • DMF (Catalytic amount, 2–3 drops)

  • Toluene (Solvent)

Protocol:

  • Charge: Suspend the dried carboxylic acid in Toluene (5 vol).

  • Catalyst: Add catalytic DMF.

  • Addition: Add Thionyl Chloride dropwise at room temperature.

  • Reaction: Heat to 70–80°C for 2–3 hours. Gas evolution (SO₂, HCl) will be observed.

  • Completion: The suspension will turn into a clear solution.

  • Workup: Concentrate under reduced pressure to remove excess SOCl₂ and Toluene. The residue (5-chlorothiophene-2-carbonyl chloride) is used directly in the next step without further purification to prevent hydrolysis.

Phase 3: Coupling (Amidation)

Objective: Final assembly of Rivaroxaban.

Reagents:

  • Oxazolidinone Amine Core (1.0 eq)

  • 5-Chlorothiophene-2-carbonyl chloride (1.1 eq, from Phase 2)

  • Pyridine or Triethylamine (2.5 eq)

  • Dichloromethane (DCM) or THF (Solvent)

Protocol:

  • Preparation: Dissolve the Oxazolidinone Amine Core in dry DCM (10 vol) and cool to 0–5°C.

  • Base Addition: Add Pyridine/TEA.

  • Coupling: Dissolve the acid chloride in a small amount of DCM and add it dropwise to the amine solution, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Add water to quench the reaction.

  • Extraction: Separate the organic layer. Wash with:

    • 1M HCl (to remove excess pyridine/amine).

    • Sat. NaHCO₃ (to remove unreacted acid).

    • Brine.

  • Crystallization: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or Acetonitrile to obtain pure Rivaroxaban.

Analytical Quality Control (QC)

Table 1: Key Analytical Parameters

ParameterMethodSpecification
Appearance VisualWhite to off-white powder
Identification ¹H-NMR (DMSO-d₆)Characteristic thiophene doublets at δ 7.19 and 7.68 ppm
Purity HPLC (C18 Column)> 99.0% Area
Chloride Content Titration< 0.05% (Limit for inorganic chlorides)
Residual Solvents GC-HSCompliant with ICH Q3C
HPLC Method Conditions
  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 250 nm.

Safety & Handling

5-Chlorothiophene Derivatives:

  • Hazards:

Technical Application Note: Chemoselective Reduction of 2-(5-chlorothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-(5-chlorothiophen-2-yl)ethan-1-amine presents a classic chemoselectivity challenge in organic synthesis: reducing a nitrile functionality without compromising the integrity of a halogenated heteroaromatic ring.

While catalytic hydrogenation (e.g., Raney Ni/H₂ or Pd/C/H₂) is often the default for nitrile reduction, it is contraindicated for this substrate. The thiophene ring is susceptible to desulfurization (poisoning the catalyst or ring-opening), and the C-Cl bond is prone to oxidative addition and subsequent hydrodehalogenation.

The Solution: This protocol utilizes Borane-Tetrahydrofuran (BH₃·THF) complex. Borane acts as an electrophilic reducing agent, selectively attacking the electron-rich nitrile nitrogen. Crucially, it is inert toward aryl/heteroaryl halides under these conditions, preserving the 5-chloro substituent.

Key Reaction Parameters
ParameterSpecificationRationale
Reagent BH₃·THF (1.0 M)Electrophilic reduction; preserves C-Cl bond.
Solvent Anhydrous THFEssential for borane stability; coordinates intermediate.
Stoichiometry 3.0 - 4.0 equiv.Excess required to form amine-borane complex.
Quench MeOH + HClCritical: Breaks the stable B-N bond in the intermediate.
Atmosphere Nitrogen/ArgonBH₃ is moisture-sensitive and pyrophoric.

Reaction Mechanism & Logic Flow

The reduction proceeds through the formation of a stable amine-borane adduct. Unlike hydride reductions (e.g., LiAlH₄) which yield the free amine directly upon aqueous workup, borane reductions require an acidic hydrolysis step to liberate the amine from the boron complex.

ReactionPathway Nitrile Nitrile Precursor (R-CN) ImineBorane Imine-Borane Intermediate Nitrile->ImineBorane Reduction 1 BH3 BH3·THF (Electrophilic Attack) BH3->ImineBorane AmineBorane Amine-Borane Complex (Stable) ImineBorane->AmineBorane Reduction 2 Product Target Amine (R-CH2NH2) AmineBorane->Product Decoordination AcidHydrolysis Acid Hydrolysis (HCl/MeOH) AcidHydrolysis->Product

Figure 1: Mechanistic pathway of nitrile reduction via Borane-THF. Note the requisite acidic hydrolysis step to cleave the B-N bond.

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 2-(5-chlorothiophen-2-yl)acetonitrile (10.0 mmol).

  • Reagent: Borane-THF complex (1.0 M solution in THF), 35 mL (3.5 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF), Methanol (MeOH).

  • Acid: 6M Hydrochloric Acid (HCl).

  • Base: 20% Sodium Hydroxide (NaOH).

  • Glassware: 3-neck round-bottom flask (100 mL), reflux condenser, addition funnel, nitrogen inlet.

Step-by-Step Procedure
Phase 1: Reduction
  • Setup: Flame-dry the glassware and assemble under a positive pressure of nitrogen.

  • Dissolution: Charge the flask with this compound (1.57 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Transfer the BH₃·THF solution (35 mL, 35 mmol) to the addition funnel via a cannula or syringe (air-sensitive!).

  • Controlled Feed: Add the borane solution dropwise over 20–30 minutes. Observation: Gas evolution may occur; ensure venting.

  • Reflux: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT), then heat to reflux (66°C) for 3–4 hours .

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The nitrile peak should disappear.

Phase 2: Quench & Hydrolysis (The "Borazine" Trap)

Caution: This step is exothermic and involves hydrogen gas evolution. 6. Cooling: Cool the reaction mixture back to 0°C . 7. Methanol Quench: Carefully add Methanol (10 mL) dropwise. This destroys excess hydride. 8. Acid Hydrolysis: Add 6M HCl (10 mL) cautiously. 9. Cleavage Reflux: Heat the mixture to reflux for 1 hour .

  • Why? The amine forms a strong complex with boron. Simple aqueous workup is insufficient; acidic reflux cleaves the B-N bond and converts the product to the hydrochloride salt.
Phase 3: Isolation
  • Concentration: Evaporate the THF/MeOH under reduced pressure to obtain a wet solid/residue (the amine-HCl salt).

  • Basification: Redissolve the residue in water (20 mL). Cool to 0°C and basify with 20% NaOH until pH > 12.

  • Extraction: Extract the free amine with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

  • Drying: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH) or convert to the HCl salt for crystallization.

Operational Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Add Add BH3-THF at 0°C (Dropwise) Start->Add Reflux1 Reflux (THF, 66°C) 3-4 Hours Add->Reflux1 Quench Cool to 0°C Quench with MeOH Reflux1->Quench Acid Add 6M HCl Reflux 1 Hour Quench->Acid Break B-N Bond Base Basify (pH > 12) Extract with DCM Acid->Base Finish Isolate Amine Base->Finish

Figure 2: Operational workflow for the borane reduction process, highlighting the critical acid hydrolysis step.

Analytical Validation

TestExpected ResultInterpretation
¹H NMR (CDCl₃)

~2.9-3.0 (t, 2H),

~3.1-3.2 (t, 2H)
Appearance of two triplets corresponding to the ethyl chain (-CH₂-CH₂-NH₂).
IR Spectroscopy Disappearance of ~2250 cm⁻¹Loss of Nitrile (C≡N) stretch.
IR Spectroscopy Appearance of ~3300-3400 cm⁻¹Presence of Primary Amine (N-H) stretch.
Mass Spec (ESI) [M+H]⁺ = 162/164 (3:1 ratio)Consistent with Mono-Cl isotope pattern.

Safety & Hazards

  • Borane-THF: Pyrophoric and reacts violently with water. Must be handled under inert gas.

  • Thiophenes: Often possess strong, unpleasant odors and potential toxicity. Work in a well-ventilated fume hood.

  • Hydrogen Evolution: Significant H₂ gas is generated during the quench. Ensure open venting through a bubbler.

References

  • Brown, H. C.; Heim, P. "Selective Reductions. Reduction of Nitriles with Diborane in Tetrahydrofuran." Journal of Organic Chemistry, 1973, 38(5), 912–916.

  • Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000, 609(1-2), 137-151. (Review of alternative CoCl₂/NaBH₄ methods).

  • Modern Synthetic Methods. General protocols for the reduction of heteroaryl nitriles. Organic Chemistry Portal.

Troubleshooting & Optimization

Technical Support Hub: Purification of 5-Chlorothiophene-2-Acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Downstream Processing & Impurity Removal Reference ID: CAS 55557-52-3 | Rivaroxaban Intermediate

Diagnostic Triage: The Purification Decision Matrix

Before initiating any purification workflow, you must characterize your crude material. 5-chlorothiophene-2-acetonitrile is a low-melting solid (


), making it prone to "oiling out" during crystallization and solidifying in condensers during distillation.

Use the following logic flow to determine the safest and most efficient purification route based on your crude profile (HPLC/GC data).

PurificationLogic Start Analyze Crude Purity (HPLC/GC) Decision1 Purity > 85%? Start->Decision1 HighTars High Polymer/Tar Content? (Dark Black/Viscous) Decision1->HighTars No (<85%) Aldehyde Contains Aldehyde Impurity? (>2%) Decision1->Aldehyde Yes (>85%) HighTars->Aldehyde No (Just low purity) Distillation PROTOCOL A: High-Vacuum Distillation (Remove Tars/Salts) HighTars->Distillation Yes Bisulfite PROTOCOL C: Bisulfite Wash (Chemoselective Aldehyde Removal) Aldehyde->Bisulfite Yes Crystallization PROTOCOL B: Low-Temp Recrystallization (Final Polish) Aldehyde->Crystallization No Distillation->Aldehyde Distillate Collected Bisulfite->Crystallization Organic Phase

Figure 1: Decision matrix for selecting the purification methodology based on impurity profile and physical state of the crude.

Troubleshooting & FAQs

Issue 1: "My product oils out instead of crystallizing."

Diagnosis: This is the most common issue due to the compound's low melting point (


). If the solution temperature exceeds the melting point of the solvated product before saturation is reached, a liquid-liquid phase separation (oiling out) occurs rather than nucleation.

Corrective Action:

  • Seed at the Metastable Zone: Do not cool rapidly. Cool the solution to

    
     and add seed crystals.
    
  • Solvent Modification: Switch from a single solvent (e.g., Ethanol) to a solvent-antisolvent system.

    • Recommended System:n-Heptane / Toluene (9:1 ratio). Toluene solubilizes the impurities, while Heptane forces precipitation at lower temperatures.

  • Agitation Control: High shear can induce oiling. Reduce stirring speed during the nucleation phase.

Issue 2: "I cannot remove the aldehyde precursor (5-chlorothiophene-2-carbaldehyde)."

Diagnosis: The aldehyde is a common starting material or oxidation byproduct. It has similar solubility properties to the nitrile, making recrystallization inefficient for its removal.

Corrective Action: Implement a Bisulfite Wash before crystallization. The aldehyde forms a water-soluble bisulfite adduct, while the nitrile remains in the organic phase.

  • Mechanism:

    
     (Water Soluble).
    
Issue 3: "The crude is black and viscous (Tars)."

Diagnosis: Thiophene derivatives are electron-rich and prone to acid-catalyzed polymerization or oxidative coupling, forming dark oligomers ("tars").

Corrective Action: Do not attempt to crystallize black crude directly; the tars will occlude the crystal lattice.

  • Flash Distillation: Perform a rapid "pot-to-pot" vacuum distillation to leave non-volatile tars behind.

  • Activated Carbon: If distillation is not viable, dissolve crude in Dichloromethane (DCM), treat with 10% w/w Activated Carbon (e.g., Darco G-60), stir for 1 hour, and filter through Celite.

Experimental Protocols

Protocol A: High-Vacuum Distillation

Best for: Removing non-volatile tars, inorganic salts, and drying the crude.

ParameterSpecificationReason
Pressure

Minimizes thermal stress/decomposition.
Oil Bath Temp

Keep

low to prevent polymerization.
Vapor Temp

(at 1 mmHg)
Dependent on vacuum quality.
Condenser Warm Water (

)
CRITICAL: Prevents product from solidifying and clogging the condenser.

Step-by-Step:

  • Load crude into a round-bottom flask with a magnetic stir bar.

  • Connect a short-path distillation head.

  • Circulate warm water (

    
    ) through the condenser. Note: Using cold water will cause the product to crystallize inside the condenser, creating a dangerous pressure buildup.
    
  • Apply vacuum gradually to degas the solvent.

  • Increase heat until distillation begins. Discard the first 5% (forerun) containing residual solvents or moisture.

  • Collect the main fraction. Stop before the pot runs dry to avoid overheating the residue.

Protocol B: Low-Temperature Recrystallization

Best for: Final polishing to achieve >99.5% purity (HPLC).

Reagents:

  • Crude 5-chlorothiophene-2-acetonitrile

  • Solvent: n-Heptane / Isopropyl Alcohol (IPA) (95:5 v/v) or n-Heptane / Toluene (90:10 v/v).

Workflow:

Recrystallization Dissolve 1. Dissolve Crude Temp: 50-55°C (Min. Solvent) Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter Cool1 3. Cool to 35°C (Seed Addition) Filter->Cool1 Cool2 4. Slow Ramp to 0-5°C Cool1->Cool2 Isolate 5. Filter & Wash (Cold Heptane) Cool2->Isolate

Figure 2: Thermal profile for the recrystallization process to avoid oiling out.

Step-by-Step:

  • Place crude in a flask and add the solvent mixture (approx. 3-4 mL per gram of crude).

  • Heat to

    
     until fully dissolved. Do not boil excessively.
    
  • Optional: If the solution is colored, add activated carbon (5 wt%), stir for 15 mins, and filter hot.

  • Allow the solution to cool slowly to

    
    .
    
  • Seeding: Add a small crystal of pure product. Agitate gently.

  • Once turbidity is observed (nucleation), cool to

    
     over 2 hours.
    
  • Filter the white/off-white crystals.

  • Wash with cold n-Heptane (

    
    ).
    
  • Vacuum dry at

    
     (low temp due to low melting point).
    

References

  • Roehrig, S. et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Grunenberg, A. et al. (2007). Process for the preparation of 5-chlorothiophene-2-acetonitrile. U.S. Patent Application US20070066677A1. Bayer HealthCare AG. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Bisulfite purification of aldehydes). Link

Preventing polymerization during thiophene nitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Thiophene Synthesis Search

I've initiated comprehensive Google searches, homing in on thiophene nitrile synthesis. Currently, I'm specifically targeting polymerization—its mechanisms and prevention strategies. This preliminary phase aims to build a robust information foundation. I'm focusing on established approaches to address the common polymerization challenge.

Analyzing Polymerization Inhibition

I'm now diving deep into polymerization inhibition methods for thiophene nitrile synthesis. I'm focusing on chemical and procedural interventions: specific inhibitors, temperature control, and atmospheric conditions. I'm prioritizing authoritative sources – academic papers and patents – to grasp the underlying science and supporting data. I'm starting to structure findings into a practical question-and-answer format for a technical support system. Tables will be compiled, summarizing inhibitor effectiveness and optimal reaction parameters.

Commencing Data Gathering

I'm now starting comprehensive Google searches to synthesize thiophene nitriles, specifically addressing polymerization. My focus is on synthesizing established prevention strategies to compile detailed experimental protocols. I am also gathering detailed, step-by-step experimental protocols for recommended procedures.

Validation & Comparative

Analytical Characterization of CAS 42520-90-1: MS Fragmentation & Impurity Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 5-Chlorothiophene-2-acetonitrile (CAS 42520-90-1). It is designed for analytical scientists and drug development professionals involved in impurity profiling, particularly for pharmaceuticals containing chlorothiophene moieties (e.g., Factor Xa inhibitors, specific antibiotics).

Executive Summary & Compound Identity

CAS 42520-90-1 , chemically identified as 2-(5-chlorothiophen-2-yl)acetonitrile , is a critical thiophene-based building block.[1] It serves as a precursor for various pharmaceutical intermediates, including 5-chlorothiophene-2-acetic acid derivatives.

In drug development, this compound is often monitored as a process-related impurity or a starting material . Its structural similarity to other thiophene intermediates (e.g., 5-chlorothiophene-2-carboxylic acid) necessitates a robust mass spectrometric method for definitive identification. This guide compares its fragmentation behavior against structural analogs to establish a self-validating identification protocol.

FeatureSpecification
Chemical Name This compound
CAS Number 42520-90-1
Molecular Formula C₆H₄ClNS
Exact Mass 156.9753 (³⁵Cl)
Structure Cl-Thiophene-CH₂-CN
Key Application Synthesis of thiophene-acetic acid pharmacophores

Mass Spectrometry Fragmentation Analysis

The fragmentation of CAS 42520-90-1 is governed by the stability of the thiophene ring and the lability of the nitrile group. The presence of chlorine provides a distinct isotopic signature that aids in fragment verification.

Isotopic Signature (Precursor Ion)

The most immediate diagnostic feature is the chlorine isotope pattern in the molecular ion cluster.

  • [M+H]⁺ (ESI) or M⁺• (EI): The spectrum exhibits a characteristic 3:1 intensity ratio between m/z 157 (³⁵Cl) and m/z 159 (³⁷Cl).

  • Validation Step: If the M+2 peak is absent or <10% relative abundance, the analyte is not CAS 42520-90-1 (likely the des-chloro analog).

Primary Fragmentation Pathways (ESI-MS/MS)

Upon Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺ = 158) follows two competing pathways:

  • Loss of HCN (Neutral Loss -27 Da):

    • The nitrile nitrogen is protonated, leading to the elimination of hydrogen cyanide (HCN).

    • Product: 5-chlorothiophene-2-methyl cation (m/z 131).

    • Mechanism: This generates a resonance-stabilized benzylic-type (thenylic) carbocation.

  • Radical Cleavage of Chlorine (Less Common in ESI, Prominent in EI):

    • Homolytic cleavage of the C-Cl bond.

    • Product: Thiophene-2-acetonitrile radical cation (m/z 123).

  • Ring Fragmentation (High Energy):

    • At higher collision energies (>35 eV), the thiophene ring opens, often losing CS (carbon monosulfide) or C₂H₂ fragments.

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic flow of fragmentation for the ³⁵Cl isotopolog.

FragmentationPathway cluster_legend Pathway Legend Parent Precursor Ion [M+H]+ m/z 158 (35Cl) Intermediate1 Thenylic Cation [C5H4ClS]+ m/z 131 Parent->Intermediate1 - HCN (27 Da) Primary Path Intermediate2 Des-chloro Cation [C6H5NS]+ m/z 124 Parent->Intermediate2 - Cl radical (Minor) Fragment3 Ring Cleavage [C3H3Cl]+ m/z 74 Intermediate1->Fragment3 - CS (44 Da) High Energy key Solid Line: Major Path | Dashed: Minor/High Energy

Figure 1: Proposed ESI(+) fragmentation pathway for 5-chlorothiophene-2-acetonitrile.

Comparative Performance Guide: Differentiating Alternatives

In a drug development context, CAS 42520-90-1 must be distinguished from potential metabolic byproducts or synthetic impurities. The table below compares its MS performance against key alternatives.

Comparative Data Table
AnalyteStructurePrecursor Ion (ESI+)Key Fragment 1Key Fragment 2Diagnostic Feature
CAS 42520-90-1 Cl-Th-CH₂CN 158.0 131.0 (-HCN) 123.0 (-Cl) Cl Isotope Pattern + Loss of 27
Thiophene-2-acetonitrileH-Th-CH₂CN124.097.0 (-HCN)45.0 (CHS)No Cl isotope; mass shift -34 Da.
5-Chlorothiophene-2-carboxylic acidCl-Th-COOH163.0145.0 (-H₂O)117.0 (-COOH)Loss of 18 (water) or 44 (CO₂); Acidic proton.
5-Chlorothiophene-2-carboxamideCl-Th-CONH₂162.0145.0 (-NH₃)117.0 (-CONH₂)Even mass (Nitrogen rule); Loss of 17.

Note: "Th" denotes the Thiophene ring.

Causality & Differentiation Logic
  • Vs. The Acid (Carboxylic Acid Impurity): The acid is a common hydrolysis degradation product. While the molecular weights are close (157 vs 162), the fragmentation is distinct. The nitrile (CAS 42520-90-1) loses HCN (27 Da) , whereas the acid typically loses H₂O (18 Da) or CO₂ (44 Da) .

  • Vs. The Des-Chloro Analog: The absence of the M+2 peak at m/z 126 in the analog spectrum is the definitive confirmation of the chlorine atom's presence in CAS 42520-90-1.

Experimental Protocol: LC-MS/MS Identification

To replicate these results for impurity profiling, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of CAS 42520-90-1 in 1 mL Acetonitrile (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Reasoning: Formic acid promotes protonation ([M+H]⁺) for ESI efficiency.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The nitrile is relatively non-polar and will elute later than the corresponding acid.

  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

Data Acquisition Strategy (MRM Mode)

For quantitative tracking of this impurity, use Multiple Reaction Monitoring (MRM) transitions:

  • Quantifier: m/z 158.0

    
     131.0 (Collision Energy: 15-20 eV).
    
  • Qualifier: m/z 158.0

    
     123.0 (Collision Energy: 25-30 eV).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12527294, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Thiophene Derivatives. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[2] (General reference for nitrile and thiophene fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center.NIST/EPA/NIH Mass Spectral Library (2023).

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(5-Chlorothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

2-(5-Chlorothiophen-2-yl)acetonitrile (CAS: 162335-44-8) is a critical pharmacophore, widely utilized as a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban). While valuable in synthesis, its structural composition—a thiophene ring substituted with both a chlorine atom and a nitrile (cyano) group—presents a dual-hazard profile that demands strict adherence to disposal protocols.

The Core Risk: The presence of the acetonitrile moiety (


) creates a latent risk of hydrogen cyanide (HCN) evolution  if the waste stream becomes acidic. Furthermore, the organochlorine and sulfur components require specific high-temperature incineration parameters to prevent the formation of dioxins or release of corrosive acid gases (HCl, SOx).

This guide moves beyond generic "hazardous waste" labeling. It provides a self-validating workflow to ensure that this compound is stabilized at the bench before it ever reaches the central waste facility.

Chemical Hazard Profile

Before initiating disposal, the waste generator must verify the material's properties. Treat this compound as a Category 3 Acute Toxin and a Reactive Hazard regarding pH.

PropertySpecificationOperational Implication
Functional Group Organic Nitrile (-CN)FATAL RISK: Hydrolyzes in acidic media (

) to release HCN gas.
Heterocycle Thiophene (Sulfur-bearing)Combusts to form Sulfur Oxides (

). Requires scrubbed incineration.
Halogen ChlorineCombusts to form Hydrogen Chloride (

). Precursor to dioxins if incinerated improperly.
Physical State Solid / Low-melting solidCan adsorb onto surfaces; dedicated solids bins recommended.
Reactivity Incompatible with Strong Acids & OxidizersSegregation is mandatory. Never commingle with Piranha etch or Aqua Regia waste.

The "Self-Validating" Disposal Protocol

This protocol utilizes a Check-Adjust-Verify loop. The safety of the waste container is not assumed; it is analytically confirmed before closure.

Phase 1: Waste Characterization & Segregation

Objective: Prevent immediate reactivity and cross-contamination.

  • Isolate the Stream: Do not mix this compound waste with general organic solvents unless the pH is strictly controlled.

  • Identify Co-contaminants:

    • If mixed with Oxidizers: Quench peroxides or active oxidizers immediately using a reducing agent (e.g., Sodium Thiosulfate) before adding to the organic waste.

    • If mixed with Acids: The solution MUST be neutralized immediately.

Phase 2: pH Stabilization (The Critical Control Point)

Objective: Lock the cyanide moiety in solution by maintaining alkalinity.

  • Preparation: Prepare a saturated Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ) solution.
  • Measurement: Dip a calibrated pH strip into the waste slurry or solution.

  • Adjustment:

    • If

      
      : Slowly add base with stirring.
      
    • Target: Maintain pH 10–11 . At this alkalinity, the equilibrium strongly favors the cyanide ion (

      
      ) or the stable nitrile molecule over volatile HCN gas.
      
  • Validation: Re-test pH after 5 minutes to ensure the pH has not drifted back to acidic levels due to latent hydrolysis.

Phase 3: Packaging & Labeling

Objective: Ensure containment integrity and regulatory compliance.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream contains residual aqueous corrosive elements (though the high pH mitigates this, Cl- ions can cause pitting).

  • Labeling:

    • Mark as "Hazardous Waste - Toxic."

    • Explicitly write: "Contains Organic Nitriles - DO NOT ACIDIFY."

    • List components: "this compound, [Solvent Name]."

Visual Workflow: The Decision Logic

The following diagram illustrates the "Self-Validating" logic required for safe disposal. It enforces a "Stop" condition if pH is unregulated.

DisposalProtocol Start Waste Generation: This compound CheckOx Check for Oxidizers Start->CheckOx Quench Quench (Na2S2O3) CheckOx->Quench Oxidizers Present CheckPH Measure pH CheckOx->CheckPH None Quench->CheckPH IsAcidic Is pH < 9? CheckPH->IsAcidic AdjustBase Add NaOH / NaHCO3 (Target pH 10-11) IsAcidic->AdjustBase Yes (Risk of HCN) Segregate Segregate into Nitrile-Specific Waste IsAcidic->Segregate No (Stable) AdjustBase->CheckPH Re-Verify Label Label: 'TOXIC - NITRILES' 'DO NOT ACIDIFY' Segregate->Label Disposal Final Disposal: Incineration (w/ Scrubber) Label->Disposal

Figure 1: Decision matrix for the stabilization and disposal of thiophene-nitrile waste. Note the recursive loop at the pH adjustment stage to ensure stability.

Final Disposition & Emergency Contingencies

Ultimate Disposal Method

The only acceptable final disposal method for this compound is High-Temperature Incineration .

  • Requirement: The incinerator must be equipped with a secondary combustion chamber and alkaline scrubbers.

  • Reasoning:

    • Chlorine Content: Must be scrubbed to remove Hydrochloric Acid (HCl).

    • Sulfur Content: Must be scrubbed to remove Sulfur Dioxide (

      
      ).
      
    • Nitrile Content: Requires high temperatures (

      
      ) to ensure complete thermal destruction of the cyano bond, preventing NOx and HCN release [1].
      
Spill Management (Small Scale)

If the solid or solution is spilled in the lab:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if dust is generated.

  • Neutralize: Cover the spill with a basic absorbent material (e.g., sodium carbonate mixed with clay/vermiculite). Do not use acidic absorbents.

  • Collect: Sweep into a dedicated container and label as described in Phase 3.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). *Prudent Practices in the Laboratory: Handling and Management of Chemical Haz

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chlorothiophen-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-Chlorothiophen-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.